molecular formula C13H12N2O B8431483 3,4-Dihydro-1-(imidazol-1-yl)-8-hydroxynaphthalene

3,4-Dihydro-1-(imidazol-1-yl)-8-hydroxynaphthalene

Cat. No.: B8431483
M. Wt: 212.25 g/mol
InChI Key: FHKGYBHWEGVMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-1-(imidazol-1-yl)-8-hydroxynaphthalene is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

8-imidazol-1-yl-5,6-dihydronaphthalen-1-ol

InChI

InChI=1S/C13H12N2O/c16-12-6-2-4-10-3-1-5-11(13(10)12)15-8-7-14-9-15/h2,4-9,16H,1,3H2

InChI Key

FHKGYBHWEGVMQL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=C1)N3C=CN=C3)C(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

227 g (1.9 mols) of thionyl chloride are added dropwise to a mixture of 503 g (7.4 mols) of imidazole and 1.6 liter of methylene chloride at 5° C., while stirring. The mixture is subsequently stirred for 20 minutes and 157 g (0.97 mol) of 8-hydroxy-1-tetralone are then added. The reaction mixture is stirred for a further 2 hours and then filtered and the filtrate is poured into ice water. The organic phase is separated off and concentrated under reduced pressure. The residue is taken up in 1 liter of toluene and the solution formed is boiled under reflux for one hour. The mixture is concentrated again under reduced pressure and the residue which remains is dissolved in methylene chloride. The organic phase is washed with water and concentrated under reduced pressure. The residue is triturated with toluene, the product separating out as crystals. 95 g of 3,4-dihydro-1-(imidazol-1-yl)-8-hydroxynaphthalene of melting point 186° C. are obtained in this manner.
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
503 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two

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